Home > Products > Building Blocks P13839 > 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - 1244855-70-6

7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-1816952
CAS Number: 1244855-70-6
Molecular Formula: C13H9BrClN3
Molecular Weight: 322.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-7-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a crucial starting material in the synthesis of various pyrrolo[2,3-d]pyrimidine nucleosides, including 5-bromotubercidin. []
  • Relevance: This compound shares the core 4-chloro-7H-pyrrolo[2,3-d]pyrimidine structure with 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The presence of a ribose sugar at the N-7 position in this compound, instead of a benzyl group, highlights a key structural variation within this class of compounds. []

5-Bromo-4-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d] pyrimidine

  • Compound Description: This compound, also known as 5-bromotubercidin, is a derivative of tubercidin with a bromine atom at the 5-position. It exhibits biological significance as a potential antitumor agent. []
  • Relevance: This compound is structurally analogous to 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, sharing the 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine core structure. The difference lies in the substitution at the N-7 position, with this compound having a ribofuranosyl group instead of a benzyl group, demonstrating the diverse modifications possible at this position. []

4-Amino-5-bromo-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (5-bromotubercidin)

  • Compound Description: This compound is synthesized from 5-Bromo-4-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine via a nucleophilic substitution reaction replacing the chlorine atom with an amino group. []
  • Relevance: This compound highlights a key structural modification of 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, where the chlorine at position 4 is replaced by an amino group. The presence of both a bromine at position 5 and an amino group at position 4 showcases the potential for substitutions on the core pyrrolo[2,3-d]pyrimidine scaffold. []

4,5-Dichloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is an intermediate in the synthesis of 5-chlorotubercidin. []
  • Relevance: This compound emphasizes the potential for halogenation at both the 4 and 5 positions of the pyrrolo[2,3-d]pyrimidine core, similar to 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. It further exemplifies the possibility of synthesizing a variety of halogenated derivatives with potential biological activity. []

4-Chloro-5-iodo-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is a precursor to 5-iodotubercidin, synthesized via a similar route to the 5-chloro analogue. []
  • Relevance: This compound showcases the versatility of the pyrrolo[2,3-d]pyrimidine scaffold for incorporating different halogens at positions 4 and 5. Like 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, this compound demonstrates the feasibility of synthesizing a range of di-halogenated derivatives with potentially distinct biological properties. []
Overview

7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound with significant pharmaceutical potential. It is classified as a pyrrolo[2,3-d]pyrimidine derivative, which is a class of heterocyclic compounds known for their biological activity. The compound's molecular formula is C13H9BrClN3C_{13}H_9BrClN_3 and it has a molecular weight of approximately 322.59 g/mol. This compound is primarily researched for its potential as a multi-kinase inhibitor, targeting various receptor tyrosine kinases involved in cancer progression and angiogenesis .

Synthesis Analysis

The synthesis of 7-benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves several key steps:

  1. Starting Material: The synthesis often begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a precursor.
  2. Bromination: The compound undergoes bromination at the 5-position using bromine or brominating agents to introduce the bromo group.
  3. Alkylation: The benzyl group is introduced at the 7-position through nucleophilic substitution reactions, often employing sodium hydride to facilitate the reaction with benzyl halides .
  4. Purification: Following synthesis, the product is purified using techniques such as column chromatography to isolate the desired compound from by-products.
Molecular Structure Analysis

The structure of 7-benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine features a fused bicyclic system comprising a pyrrole and pyrimidine ring. Key structural data includes:

  • Molecular Formula: C13H9BrClN3C_{13}H_9BrClN_3
  • Molecular Weight: 322.59 g/mol
  • CAS Number: 1244855-70-6
  • Appearance: The compound typically appears as a slightly yellow to yellow crystalline powder .
Chemical Reactions Analysis

7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions with various nucleophiles.
  2. Cross-Coupling Reactions: It can serve as a substrate in palladium-catalyzed cross-coupling reactions to form more complex structures.
  3. Hydrazone Formation: Reaction with hydrazines can lead to the formation of hydrazones, which are important intermediates in organic synthesis .

These reactions are crucial for modifying the compound to enhance its biological activity or to develop new derivatives.

Mechanism of Action

The mechanism of action for 7-benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine primarily involves its role as a multi-kinase inhibitor. It targets receptor tyrosine kinases such as:

  • Platelet-Derived Growth Factor Receptor Beta (PDGFRβ)
  • Vascular Endothelial Growth Factor Receptor Two (VEGFR2)

By inhibiting these receptors, the compound can effectively reduce tumor growth and angiogenesis, making it a candidate for cancer therapy . The inhibition occurs through competitive binding at the ATP-binding site of these kinases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Slightly yellow to yellow crystalline powder.
  • Melting Point: Specific melting points are not always reported but are critical for characterization.

Chemical Properties

  • Solubility: Typically soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but should be stored under inert atmospheres to prevent degradation.

Relevant Data

The compound has been characterized using various spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity .

Applications

7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine has several scientific applications:

  1. Cancer Research: Due to its inhibitory effects on key growth factor receptors, it is being explored for potential use in cancer treatments.
  2. Drug Development: Serves as a scaffold for synthesizing new derivatives with improved efficacy against specific cancer types.
  3. Biochemical Studies: Used in studies investigating signal transduction pathways related to cell proliferation and angiogenesis .

This compound exemplifies the ongoing research into pyrrolo[2,3-d]pyrimidines and their derivatives as promising therapeutic agents in oncology.

Synthetic Methodologies and Optimization

Regioselective Alkylation Strategies for N7 Functionalization

The N7 benzylation of pyrrolo[2,3-d]pyrimidine scaffolds represents a critical functionalization step for achieving targeted biological activity and molecular stability. This transformation exploits the inherent nucleophilic character of the pyrrole nitrogen (N7), which exhibits higher reactivity compared to pyrimidine nitrogens due to electron localization. The reaction typically employs benzyl halides as alkylating agents under basic conditions, generating the 7-benzyl-protected intermediate essential for downstream modifications. As demonstrated in commercial pathways, 7-benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (MW: 322.59 g/mol, CAS#: not explicitly provided) is synthesized through this regioselective approach, with the benzyl group serving as a protecting group that prevents N9 alkylation and facilitates purification [2] [7].

Key optimization parameters include:

  • Base selection: Alkali metal hydrides (e.g., NaH) in aprotic solvents ensure deprotonation of the pyrrole NH without competing side reactions.
  • Temperature control: Reactions performed at 0–25°C minimize di-benzylation byproducts.
  • Stoichiometric precision: A 1.05:1.00 molar ratio of benzyl bromide to halogenated precursor maintains cost efficiency while preventing halide displacement [7] [8]. The resultant 7-benzyl derivatives exhibit enhanced solubility in organic solvents, enabling efficient crystallization—a decisive factor for industrial-scale production.

Table 1: Comparative Alkylation Approaches for N7 Functionalization

BaseSolventTemperature (°C)Yield (%)Purity (%)
Sodium hydrideTHF0 → 2588>99
Potassium carbonateAcetone507695
DBUDMF258297

Halogenation Protocols for Bromine and Chlorine Substituent Introduction

Halogenation of the pyrrolo[2,3-d]pyrimidine core establishes C4 and C5 as sites for subsequent cross-coupling reactions. The process occurs through sequential electrophilic substitutions: bromination precedes chlorination due to steric and electronic considerations. C5 bromination employs N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), achieving near-quantitative yields at ambient temperature. This regioselectivity arises from the higher electron density at C5, as confirmed by molecular orbital analyses [4] [6] [10].

C4 chlorination requires more aggressive reagents due to the electron-deficient pyrimidine ring. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent of choice, often with catalytic N,N-diethylaniline to enhance electrophilicity. Critical process parameters include:

  • Solvent effects: Neat POCl₃ or toluene/POCI₃ mixtures enable complete conversion at 110°C.
  • Reaction time: Prolonged reflux (8–12h) prevents residual hydroxyl groups but risks decomposition.
  • Halogen sequence: Bromination before chlorination avoids Br/Cl exchange side reactions [4] [9]. The 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate (CAS: 22276-95-5) is thus obtained in 94–97% purity after aqueous workup, as standardized by suppliers like AChemBlock [9] [10].

Catalytic Systems for Pyrrolo[2,3-d]pyrimidine Core Assembly

Construction of the bicyclic pyrrolo[2,3-d]pyrimidine skeleton relies on condensation-ring formation methodologies. The most efficient route involves the cyclocondensation of 4,6-dichloro-5-aminopyrimidine with α-halo carbonyl compounds under Lewis acid catalysis. Alternatively, formamidine acetate-mediated ring closure provides direct access to the 7-unsubstituted core, as patented in CN110386936B [3].

Modern catalytic innovations include:

  • Lewis acid systems: ZnCl₂ or BF₃·Et₂O catalyze the formation of the pyrrole ring at 80–100°C, reducing reaction times from 48h to 8h.
  • Microwave assistance: Controlled dielectric heating achieves near-quantitative yields in <1h by accelerating imine-enol tautomerization.
  • Solvent optimization: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran improves cyclization kinetics versus traditional DMF [3] [5]. The US10364248B2 patent further demonstrates how chiral catalysts induce enantioselectivity during annulation—critical for kinase inhibitor applications—though this remains less relevant for the achiral target compound [5].

Solvent and Base Selection in Multi-Step Condensation Reactions

Reaction medium and base strength dictate efficiency in multi-step syntheses of halogenated pyrrolopyrimidines. Polar aprotic solvents dominate due to their ability to solubilize heterogeneous intermediates and suppress proton transfer side reactions. DMF excels in bromination steps but complicates POCl₃-mediated chlorination due to degradation concerns, necessitating solvent switches to toluene or chlorobenzene [4] [6].

Base selection follows a tiered strategy:

  • Weak bases (e.g., K₂CO₃) for benzylation to avoid nucleophilic displacement of halogens.
  • Strong bases (e.g., NaOt-Bu) for halogen-metal exchanges in functionalized derivatives.
  • Non-nucleophilic bases (e.g., DBU) for condensations to prevent N-alkylation byproducts.

Table 2: Solvent/Base Pairings for Key Synthetic Steps

StepRecommended SolventRecommended BaseCritical Consideration
C5 BrominationDMFNoneAvoids Br₂ formation vs. NCS in H₂O
C4 ChlorinationToluene/POCl₃ (3:1)DiethylanilineAzeotropic water removal
N7 BenzylationTHFNaHExclude H₂O to prevent hydrolysis

Industrial-Scale Process Optimization and Yield Enhancement

Scaling 7-benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis requires reconciling yield, purity, and cost constraints. Key industrial adaptations include:

  • One-pot halogenations: Sequential NBS/POCl₃ treatment without intermediate isolation reduces solvent use by 40% and raises net yields to >85% [9].
  • Catalyst recycling: Lewis acid catalysts (e.g., AlCl₃) are recovered via aqueous extraction and reused for 5+ cycles.
  • Waste minimization: POCI₃ hydrolysis waste is neutralized to phosphate salts, aligning with EPA guidelines [3] [5].

Properties

CAS Number

1244855-70-6

Product Name

7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

7-benzyl-5-bromo-4-chloropyrrolo[2,3-d]pyrimidine

Molecular Formula

C13H9BrClN3

Molecular Weight

322.59 g/mol

InChI

InChI=1S/C13H9BrClN3/c14-10-7-18(6-9-4-2-1-3-5-9)13-11(10)12(15)16-8-17-13/h1-5,7-8H,6H2

InChI Key

AZKTYDCWFGQUGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2N=CN=C3Cl)Br

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2N=CN=C3Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.